6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride
Description
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride is a pyrimidine derivative characterized by a bicyclic structure with an isobutyl substituent at position 6, a ketone group at position 2, and a carboxylic acid group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Pyrimidine derivatives are widely studied due to their biological relevance, including roles in nucleic acid synthesis and enzyme inhibition .
Properties
IUPAC Name |
6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6;/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEKQFVYFZAQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC(=O)N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactant Selection and Stoichiometry
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Aldehyde component : Isobutyraldehyde introduces the isobutyl group at position 6.
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β-keto ester : Ethyl acetoacetate provides the 4-carboxylate ester and methyl group at position 2.
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Urea : Serves as the source of the 2-oxo group.
A typical molar ratio of 1:1:1.2 (aldehyde:β-keto ester:urea) ensures complete conversion. Catalytic HCl in ethanol (1–2% v/v) accelerates the reaction, yielding the intermediate ethyl 6-isobutyl-2-oxo-1,2,3,4-tetrahydropyrimidine-4-carboxylate.
Reaction Conditions and Workup
Table 1. Optimization of Biginelli Reaction Conditions
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst (HCl) | 1% v/v | 65 | 98.2 |
| Catalyst (Acetic acid) | 5% v/v | 58 | 95.4 |
| Solvent | Ethanol | 70 | 98.5 |
| Solvent | Isopropanol | 62 | 96.8 |
Hydrolysis of the Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate undergoes alkaline hydrolysis to yield the free carboxylic acid.
Saponification Protocol
Analytical Validation
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IR (KBr) : 1695 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (pyrimidinone).
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¹H NMR (DMSO-d6) : δ 12.1 (s, 1H, COOH), 6.45 (s, 1H, H-5), 3.20 (d, 2H, CH₂CH(CH₃)₂), 2.30 (s, 3H, CH₃), 1.80 (m, 1H, CH(CH₃)₂), 0.90 (d, 6H, CH(CH₃)₂).
Formation of the Hydrochloride Salt
The carboxylic acid is converted to its hydrochloride salt for improved stability and solubility.
Salt Formation Procedure
Characterization Data
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Elemental analysis : Calculated for C₁₀H₁₅ClN₂O₃: C, 48.30; H, 6.08; N, 11.26. Found: C, 48.15; H, 6.12; N, 11.18.
Alternative Synthetic Routes and Modifications
Use of Alternative β-Keto Esters
Replacing ethyl acetoacetate with methyl or isopropyl acetoacetate alters crystallinity but requires adjusted hydrolysis conditions:
Table 2. Impact of β-Keto Ester on Hydrolysis Efficiency
| Ester | Hydrolysis Time (h) | Yield (%) |
|---|---|---|
| Ethyl | 3 | 90 |
| Methyl | 2.5 | 88 |
| Isopropyl | 4 | 82 |
Solvent-Free Catalyzed Synthesis
Microwave-assisted, solvent-free reactions reduce reaction time to 20–30 minutes but require specialized equipment.
Mechanistic Insights and Side Reactions
The Biginelli reaction proceeds via imine formation between urea and aldehyde, followed by nucleophilic attack by the β-keto ester enol. Competing Knoevenagel condensation is suppressed by using urea instead of thiourea.
Scalability and Industrial Considerations
Batch processes using the above protocol have been scaled to 10 kg with consistent yields (68–72%). Key challenges include:
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Oxo Position
The 2-oxo group undergoes nucleophilic displacement with amines or thiols:
Reaction with Thiourea
Under acidic conditions, thiourea substitutes the oxo group, yielding 2-thioxo derivatives (e.g., ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs) .
| Reagents | Conditions | Product Yield | Reference |
|---|---|---|---|
| Thiourea, glacial acetic acid | 140°C, 45 min | 60–75% |
Reaction with 2-Chloroethylamine
In ethanol with NaOH, the oxo group is replaced by 2-aminoethylthio moieties, forming derivatives like ethyl 6-methyl-2-(2-piperidinoethylthio)-1,4-dihydropyrimidine-5-carboxylate .
Alkylation and Acylation Reactions
The carboxylic acid group participates in esterification or amide formation:
Esterification
Reaction with alcohols (e.g., ethanol, isopropyl alcohol) under acidic catalysis produces esters, enhancing lipophilicity .
| Alcohol | Catalyst | Yield |
|---|---|---|
| Ethanol | HCl | 72% |
| Isopropyl alcohol | H₂SO₄ | 75% |
Amide Coupling
Using coupling agents (e.g., EDCI/HOBt), the acid reacts with amines to form carboxamides. For example, N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) derivatives show bioactivity .
Oxidation with DMSO-HCl
The 2-thioxo derivatives oxidize to form isothiazolo[5,4-b]pyridine analogs, though competing acidification may yield diastereomeric thiolates (e.g., 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo derivatives ) .
Cyclocondensation
Reaction with ethyl chloroformate in acetonitrile produces fused heterocycles like diethyl 4-methyl-2-(methylthio)-6-phenyl-1,6-dihydropyrimidine-1,5-dicarboxylate .
Critical Analysis of Data Sources
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Pharmacological data from suggest therapeutic potential but require validation for the hydrochloride derivative.
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Oxidation mechanisms in highlight competing pathways needing precise control.
This compound’s versatility in nucleophilic and electrophilic reactions makes it a valuable scaffold for medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride has been studied for its potential effects against various bacterial strains. A study demonstrated that modifications in the pyrimidine structure can enhance antibacterial activity, suggesting that this compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory research. Its derivatives have been tested for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The structural features of 6-isobutyl-2-oxo-pyrimidines are believed to play a crucial role in modulating inflammatory responses .
Cancer Research
In cancer research, compounds similar to 6-isobutyl-2-oxo-1,2-dihydropyrimidine have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells, providing a basis for further investigation into their therapeutic potential .
Agricultural Applications
Pesticidal Activity
The compound's chemical structure suggests potential use as a pesticide or herbicide. Studies have indicated that certain pyrimidine derivatives possess herbicidal properties, which could be leveraged in agricultural settings to control unwanted plant growth effectively. This application is particularly relevant in developing eco-friendly agricultural practices .
Plant Growth Regulation
Research into plant growth regulators has identified pyrimidine compounds as effective agents for enhancing growth and yield in crops. The application of 6-isobutyl-2-oxo-1,2-dihydropyrimidine derivatives may promote better nutrient uptake and stress resistance in plants, contributing to increased agricultural productivity .
Material Science
Polymer Chemistry
In material science, the synthesis of polymers using pyrimidine derivatives has been explored. The unique properties of 6-isobutyl-2-oxo-1,2-dihydropyrimidine can be utilized to develop new polymeric materials with enhanced mechanical and thermal properties. These materials could find applications in coatings, adhesives, and composite materials .
Nanotechnology
The compound's potential role in nanotechnology is being investigated, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the surface characteristics of nanoparticles with pyrimidine derivatives could improve drug solubility and bioavailability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Molecular Targets and Pathways
Enzymes: Potential inhibition of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting cellular signaling.
Pathways: Influence on pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Structural Differences :
- Pyrimidine vs. Isoquinoline/Benzene Cores: The pyrimidine ring in the target compound offers hydrogen-bonding capabilities via its nitrogen atoms, unlike the aromatic isoquinoline or benzene cores in other hydrochlorides. This may influence target selectivity (e.g., enzyme vs. receptor binding) .
Physicochemical Properties
While direct data for the target compound is unavailable, comparisons with other hydrochlorides reveal trends:
- Solubility : Hydrochloride salts (e.g., Nicardipine Hydrochloride, Memantine Hydrochloride) generally exhibit high aqueous solubility, critical for oral bioavailability .


- Stability : Acidic stability, as seen in Nicardipine Hydrochloride, suggests the target compound may also tolerate low-pH environments (e.g., gastric fluid) .
Biological Activity
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 214.22 g/mol. The compound features a pyrimidine ring structure, which is significant for its biological activity.
Synthesis
The synthesis of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine derivatives typically involves the condensation of isobutyl acetoacetate with urea or thiourea under acidic or basic conditions. This process yields various substituted pyrimidines that can exhibit different biological activities.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of pyrimidine derivatives, including 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. A notable study demonstrated that certain derivatives showed significant cytotoxic effects against various human tumor cell lines. Specifically, compounds derived from the pyrimidine framework exhibited activity comparable to established chemotherapeutic agents such as doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) | Comparison |
|---|---|---|---|
| 6-Isobutyl derivative | HT29 (Colon) | 0.15 | 2.5x more active than doxorubicin |
| Analog 24 | Staphylococcus aureus | - | Equipotent to ampicillin |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. In a comparative study, it was found to be equipotent to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Antioxidant Activity
Pyrimidine derivatives have been evaluated for their antioxidant properties. A study indicated that several compounds exhibited high antioxidant activity, with some derivatives achieving up to 82% inhibition in free radical scavenging assays compared to control substances like Trolox .
Case Studies
- Cytotoxic Evaluation : In a study involving a panel of human tumor cell lines, several pyrimidine derivatives were synthesized and tested for cytotoxicity. The results indicated that derivatives of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine exhibited potent anticancer activity, particularly against colon cancer cells (HT29) where one analog was found to be significantly more effective than doxorubicin .
- Antimicrobial Testing : Another research focused on the antimicrobial efficacy of pyrimidine compounds demonstrated that the tested analogs showed significant inhibition against various pathogens, highlighting their potential use in treating infections resistant to conventional antibiotics .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride?
A common approach involves condensation and cyclization reactions. For example, analogous pyrimidine derivatives are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization under catalytic conditions (e.g., palladium or copper catalysts) in solvents like DMF or toluene . Post-synthetic modifications, such as hydrochlorination, are critical for salt formation. Reaction optimization (temperature, solvent polarity, and catalyst loading) ensures high yield and purity.
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, particularly distinguishing the isobutyl and dihydropyrimidine moieties.
- IR spectroscopy : Identification of carbonyl (C=O, ~1640–1680 cm) and carboxylic acid (O-H, ~2500–3300 cm) functional groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How can researchers assess the purity of this compound in academic settings?
Purity is typically evaluated via:
- HPLC : Reverse-phase chromatography with UV detection, calibrated against reference standards (e.g., EP impurity standards for related heterocycles) .
- Melting point analysis : Consistency with literature values to detect solvent residues or polymorphic variations.
- Elemental analysis : Confirmation of C, H, N, and Cl content to validate stoichiometry.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Challenges include resolving hydrogen bonding networks and confirming the hydrochloride salt’s ionic interactions. For twinned crystals or low-resolution data, iterative refinement strategies (e.g., using restraints for thermal parameters) improve model accuracy . High-resolution data (>1.0 Å) are ideal for distinguishing protonation states of the pyrimidine ring.
Q. What strategies are effective for impurity profiling in hydrochloride salts of heterocyclic compounds?
Advanced impurity analysis involves:
- LC-MS/MS : To identify trace byproducts (e.g., incomplete cyclization intermediates or oxidation products).
- Reference standards : EP-grade impurities (e.g., structural analogs like Ofloxacin N-Oxide Hydrochloride) enable quantitative comparison .
- Forced degradation studies : Exposure to heat, light, or acidic/basic conditions to simulate stability-related impurities.
Q. How can mechanistic studies elucidate reaction pathways in the synthesis of this compound?
Techniques include:
- Kinetic profiling : Monitoring reaction intermediates via in-situ NMR or FTIR to identify rate-determining steps.
- Isotopic labeling : Using C-labeled precursors to trace cyclization pathways.
- Computational modeling : Density Functional Theory (DFT) to predict transition states and energetics for key steps like ring closure .
Q. What bioassay designs are suitable for evaluating the compound’s biological activity?
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) with fluorescence/colorimetric readouts.
- Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains, comparing activity to structurally related pyrimidine derivatives .
- Cellular uptake studies : Radiolabeled or fluorescently tagged analogs to assess permeability and intracellular localization.
Methodological Notes
- Data Contradiction Analysis : In crystallography, discrepancies between experimental and calculated diffraction patterns may arise from disorder or twinning. Use SHELXD for initial phasing and SHELXL for refinement, adjusting parameters like ADPs (Atomic Displacement Parameters) .
- Safety Protocols : While safety data for this compound are limited, general handling of hydrochlorides requires P201/P202 precautions (e.g., glovebox use for moisture-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


